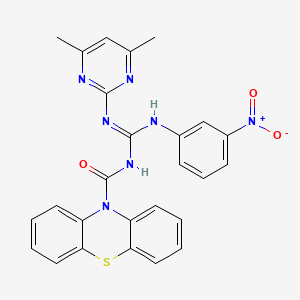

N-((4,6-dimethylpyrimidin-2-ylamino)(3-nitrophenylamino)methylene)-10H-phenothiazine-10-carboxamide

Description

N-((4,6-dimethylpyrimidin-2-ylamino)(3-nitrophenylamino)methylene)-10H-phenothiazine-10-carboxamide is a complex phenothiazine-derived compound featuring a carboxamide backbone fused with substituted pyrimidine and nitroaryl groups. Its structure integrates a phenothiazine core (a tricyclic heteroaromatic system containing sulfur and nitrogen) with a carboxamide linkage and dual amino-methylene substituents.

Properties

Molecular Formula |

C26H21N7O3S |

|---|---|

Molecular Weight |

511.6 g/mol |

IUPAC Name |

N-[(E)-N'-(4,6-dimethylpyrimidin-2-yl)-N-(3-nitrophenyl)carbamimidoyl]phenothiazine-10-carboxamide |

InChI |

InChI=1S/C26H21N7O3S/c1-16-14-17(2)28-24(27-16)30-25(29-18-8-7-9-19(15-18)33(35)36)31-26(34)32-20-10-3-5-12-22(20)37-23-13-6-4-11-21(23)32/h3-15H,1-2H3,(H2,27,28,29,30,31,34) |

InChI Key |

SQOLEEWNZSMGAF-UHFFFAOYSA-N |

Isomeric SMILES |

CC1=CC(=NC(=N1)/N=C(\NC2=CC(=CC=C2)[N+](=O)[O-])/NC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)C |

Canonical SMILES |

CC1=CC(=NC(=N1)N=C(NC2=CC(=CC=C2)[N+](=O)[O-])NC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-[(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(3-NITROPHENYL)AMINO]METHYLIDENE]-10H-PHENOTHIAZINE-10-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the condensation of 4,6-dimethylpyrimidine-2-amine with 3-nitrobenzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with phenothiazine-10-carboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or p-toluenesulfonic acid .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

N-[(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(3-NITROPHENYL)AMINO]METHYLIDENE]-10H-PHENOTHIAZINE-10-CARBOXAMIDE undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenothiazine core, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium on carbon, copper sulfate), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted and functionalized derivatives of the original compound .

Scientific Research Applications

N-[(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(3-NITROPHENYL)AMINO]METHYLIDENE]-10H-PHENOTHIAZINE-10-CARBOXAMIDE has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound has been studied for its potential as a biochemical probe and as a tool for studying cellular processes.

Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of certain diseases due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(Z)-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][(3-NITROPHENYL)AMINO]METHYLIDENE]-10H-PHENOTHIAZINE-10-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins and enzymes, modulating their activity and affecting cellular processes. For example, it may inhibit the activity of specific enzymes involved in metabolic pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Phenothiazine Derivatives

Structural and Crystallographic Differences

The table below compares key structural features and crystallographic data of the target compound with related phenothiazine derivatives:

Key Observations :

- Substituent Complexity: The target compound exhibits higher structural complexity due to its dual amino-methylene substituents (pyrimidine and nitroaryl), compared to the simpler ethynyl or furylmethyl groups in analogs.

- Crystallographic Data: The triclinic crystal system (space group P1) of 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine highlights the role of nitro and ethynyl groups in stabilizing molecular packing via intermolecular interactions . Similar studies on the target compound are absent in the provided evidence.

Functional Implications

- Electrochemical Properties: Phenothiazines are known for their redox activity. The nitro group in 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine enhances electron-withdrawing effects, which could be amplified in the target compound due to the additional pyrimidine group .

Biological Activity

N-((4,6-dimethylpyrimidin-2-ylamino)(3-nitrophenylamino)methylene)-10H-phenothiazine-10-carboxamide, a compound with significant potential in medicinal chemistry, is a derivative of phenothiazine. This compound exhibits a range of biological activities, making it a subject of interest for researchers in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C26H21N7O3S

- Molar Mass : 511.55 g/mol

- CAS Number : 375838-00-9

The structure features a phenothiazine core, which is known for its diverse pharmacological properties, and is modified with various functional groups that enhance its biological activity.

Biological Activities

Recent studies have highlighted the following biological activities associated with this compound:

-

Anticancer Activity :

- The compound shows potential in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

- It has been reported to interact with multiple cellular pathways, including those involving protein kinases and calmodulin, which are critical in cancer progression .

- Antimicrobial Properties :

- Anti-inflammatory Effects :

- Neuroleptic Effects :

The mechanisms through which this compound exerts its effects include:

- Receptor Interaction : Binding to dopamine and serotonin receptors, influencing neurotransmitter activity.

- Enzyme Inhibition : Inhibiting enzymes such as protein kinase C and calmodulin, which play roles in cell signaling and proliferation.

- DNA Intercalation : The planar structure allows intercalation into DNA, affecting replication and transcription processes .

Case Studies

Several studies have documented the biological activity of this compound:

- In Vitro Studies :

- In Vivo Models :

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.